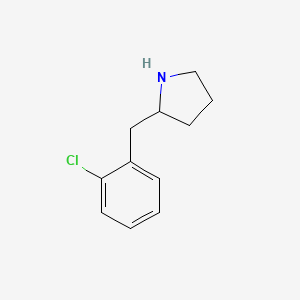

2-(2-Chlorobenzyl)pyrrolidine

Description

2-(2-Chlorobenzyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 2-chlorobenzyl substituent. Its structure consists of a five-membered pyrrolidine ring attached to a benzyl group with a chlorine atom at the ortho position (C-2). This compound exists in enantiomeric forms, such as the (S)-configured derivative, (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 637020-76-9; Mw = 239.70), which is utilized in peptide synthesis and pharmaceutical research .

Synthesis typically involves alkylation of pyrrolidine with 2-chlorobenzyl halides, analogous to the preparation of 1-(2-Methylbenzyl)pyrrolidine (65% yield via benzyl bromide alkylation) . Its applications span intermediates in drug development, molecular recognition, and as a precursor for bioactive molecules, such as RNA polymerase inhibitors and CXCR2 antagonists .

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-2,4,6,10,13H,3,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKCYWNTWVXNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorobenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-chlorobenzyl chloride under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of 2-(2-Chlorobenzyl)pyrrolidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorobenzyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research has indicated that derivatives of 2-(2-Chlorobenzyl)pyrrolidine may exhibit pharmacological activities, making it a candidate for drug development.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)pyrrolidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The chlorobenzyl group may enhance binding affinity or selectivity towards certain targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations:

- Halogen Position : 2-Chlorobenzyl (target compound) vs. 4-chlorobenzyl (pyridine derivative) alters electronic effects and binding affinity. The ortho-chloro group enhances steric hindrance compared to para-substituted analogs .

- Heterocycle Core : Pyridine derivatives (e.g., 2-(4-Chlorobenzyl)pyridine) exhibit higher basicity than pyrrolidine-based compounds, influencing solubility and receptor interactions .

- Dione vs.

Pharmacological and Functional Differences

- 2-(2-Chlorobenzyl)pyrrolidine: Primarily serves as an intermediate in synthesizing protease inhibitors and amino acid derivatives. Its hydrochloride salt improves water solubility for biological testing .

- 1-(2-Methylbenzyl)pyrrolidine : The methyl group reduces electronegativity compared to chloro analogs, likely decreasing metabolic stability but improving synthetic accessibility .

- 2-(4-Chlorobenzyl)pyridine : A key precursor for chlorphenamine maleate (antihistamine), highlighting the role of pyridine in histamine receptor antagonism .

- Complex Derivatives (e.g., Example 30) : Incorporate thiazole and hydroxy groups for targeted inhibition (e.g., RNA polymerase, CXCR2), demonstrating enhanced specificity and potency .

Physicochemical and Analytical Data

- NMR Profiles : 1-(2-Methylbenzyl)pyrrolidine shows distinct aromatic (δ 7.11–7.31 ppm) and alkyl (δ 1.78–3.59 ppm) signals, contrasting with the deshielded protons in chloro-substituted analogs .

- Crystallography : The 2,6-dichloro derivative forms a planar dione ring with intermolecular C–H···O interactions, stabilizing its solid-state structure .

- Solubility : Hydrochloride salts of 2-(2-Chlorobenzyl)pyrrolidine derivatives enhance aqueous solubility, critical for in vivo studies .

Biological Activity

2-(2-Chlorobenzyl)pyrrolidine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring substituted with a 2-chlorobenzyl group, which enhances its reactivity and interaction with biological targets. This article explores the biological activity of 2-(2-Chlorobenzyl)pyrrolidine, focusing on its mechanisms of action, biochemical properties, and therapeutic potential.

The biological activity of 2-(2-Chlorobenzyl)pyrrolidine is largely attributed to the structural characteristics of the pyrrolidine ring. Pyrrolidine derivatives are known to interact with various biological targets due to their sp3-hybridization and three-dimensional conformations. The compound's mode of action involves:

- Target Interactions : The chlorobenzyl substituent may enhance binding affinity to specific receptors or enzymes, influencing pathways related to cell signaling and metabolism.

- Biochemical Pathways : Research indicates that pyrrolidine derivatives can modulate multiple biochemical pathways, including those involved in apoptosis, inflammation, and microbial resistance.

Biological Activities

Research has identified several significant biological activities associated with 2-(2-Chlorobenzyl)pyrrolidine:

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent.

- Anticonvulsant Properties : In studies involving hybrid pyrrolidine derivatives, compounds similar to 2-(2-Chlorobenzyl)pyrrolidine exhibited potent anticonvulsant effects in animal models, indicating potential applications in epilepsy treatment .

- Analgesic Effects : Some studies have reported analgesic effects in animal models, suggesting that this compound may be useful for pain management.

The biochemical properties of 2-(2-Chlorobenzyl)pyrrolidine contribute to its biological activity. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 195.68 g/mol |

| LogP | 3.26 |

| Solubility (in water) | Low |

| pKa | Approximately 9.0 |

These properties influence the compound's bioavailability and interaction with biological systems.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives, including 2-(2-Chlorobenzyl)pyrrolidine:

- Anticonvulsant Activity : A study demonstrated that certain pyrrolidine derivatives showed broad-spectrum anticonvulsant activity in established seizure models. The incorporation of a chlorobenzyl group was found to enhance efficacy compared to other derivatives lacking this substituent .

- Antimicrobial Studies : Another investigation highlighted the antimicrobial effects of pyrrolidine derivatives against resistant strains of bacteria. The presence of the chlorobenzyl group was critical for enhancing antimicrobial activity.

- Pain Management Research : In vivo studies indicated that specific pyrrolidine compounds exhibited significant analgesic properties, suggesting their potential for developing new pain relief medications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.